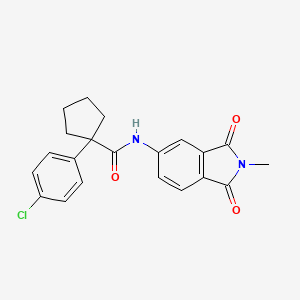
1-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-CHLOROPHENYL)-N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)CYCLOPENTANE-1-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoindoline Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Amide Bond Formation: The final step involves coupling the isoindoline moiety with the cyclopentane carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-CHLOROPHENYL)-N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-CHLOROPHENYL)-N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs targeting specific biological pathways.
Materials Science: Its unique chemical properties may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: Researchers may study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Chemical Synthesis: The compound can serve as a building block for synthesizing more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of 1-(4-CHLOROPHENYL)-N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)CYCLOPENTANE-1-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
1-(4-CHLOROPHENYL)-N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)CYCLOHEXANE-1-CARBOXAMIDE: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
1-(4-BROMOPHENYL)-N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)CYCLOPENTANE-1-CARBOXAMIDE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness: 1-(4-CHLOROPHENYL)-N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)CYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H19ClN2O3 |
|---|---|
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3/c1-24-18(25)16-9-8-15(12-17(16)19(24)26)23-20(27)21(10-2-3-11-21)13-4-6-14(22)7-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,23,27) |
Clave InChI |
ANVYTZOVZHCHAP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B14968076.png)
![N-(3-chloro-4-fluorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B14968078.png)
![furan-2-yl[4-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)piperazin-1-yl]methanone](/img/structure/B14968086.png)
![N-(4-{[(3-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide](/img/structure/B14968088.png)
![N-(3,4-dimethoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968091.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14968094.png)

![7-(3-chlorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14968104.png)
![N-Benzyl-N-(4-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B14968110.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B14968126.png)
![2-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B14968136.png)
![6-Methyl-2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14968141.png)
![N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14968160.png)
![N-(2-ethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14968165.png)
